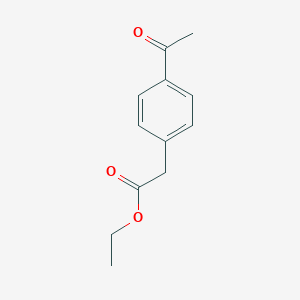

ethyl 2-(4-acetylphenyl)acetate

説明

特性

IUPAC Name |

ethyl 2-(4-acetylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKWAZSTKGYKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934602 | |

| Record name | Ethyl (4-acetylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-42-3 | |

| Record name | Benzeneacetic acid, 4-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-acetylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-acetylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-acetylphenyl)acetate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-acetylphenyl)acetate is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both an active methylene group and a keto-ester functionality, makes it a valuable building block for the synthesis of a wide array of more complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and visual representations of its chemical behavior.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. While some experimental data is limited, the following tables summarize its known properties, supplemented with data from closely related analogs for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 1528-42-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Physical State | Powder | [1] |

| Melting Point | 61-64 °C | [2] |

| Boiling Point | Not available | Data for ethyl phenylacetate: 229 °C |

| Solubility | Not available | Expected to be soluble in common organic solvents. Data for ethyl phenylacetate: insoluble in water. |

Table 2: Spectroscopic Data (Predicted) for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~1.25 | triplet | -OCH₂CH₃ |

| ~2.55 | singlet | -COCH₃ | |

| ~3.70 | singlet | -CH₂ CO- | |

| ~4.15 | quartet | -OCH₂ CH₃ | |

| ~7.40 | doublet | Aromatic C-H (ortho to CH₂COOEt) | |

| ~7.90 | doublet | Aromatic C-H (ortho to COCH₃) | |

| ¹³C NMR | ~14 | -OCH₂C H₃ | |

| ~26 | -COC H₃ | ||

| ~45 | -C H₂CO- | ||

| ~61 | -OC H₂CH₃ | ||

| ~128 | Aromatic C-H | ||

| ~130 | Aromatic C-H | ||

| ~136 | Aromatic C-quaternary | ||

| ~142 | Aromatic C-quaternary | ||

| ~171 | C OO- | ||

| ~197 | C O- |

Note: Predicted values are based on the analysis of similar structures. Experimental verification is recommended.

Chemical Reactivity

The reactivity of this compound is governed by three primary functional groups: the active methylene group, the acetyl group, and the ethyl ester.

Reactions of the Active Methylene Group

The methylene group situated between the phenyl ring and the ester carbonyl is activated by the electron-withdrawing effects of both groups, rendering the protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile.

The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

To a solution of this compound (1 equivalent) and benzaldehyde (1 equivalent) in toluene, add a catalytic amount of piperidine and acetic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Knoevenagel condensation of this compound.

The carbanion generated from the active methylene group can be alkylated using various alkyl halides.

Experimental Protocol: Alkylation with Methyl Iodide

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Caption: Alkylation of the active methylene group.

Reactions of the Acetyl Group

The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic attack. The methyl group adjacent to the carbonyl can also participate in reactions.

The acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1 equivalent) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully add water to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Caption: Reduction of the acetyl group.

Reactions of the Ester Group

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Basic Hydrolysis

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute strong acid (e.g., HCl) to a pH of ~2, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Caption: Hydrolysis of the ethyl ester.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical reaction involving this compound.

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct functional groups offer multiple avenues for chemical modification, allowing for the construction of a diverse range of molecular architectures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Careful consideration of reaction conditions is crucial to achieve the desired selectivity and yield in multi-step syntheses involving this adaptable building block.

References

An In-depth Technical Guide to Ethyl 2-(4-acetylphenyl)acetate

This guide provides comprehensive information on the chemical properties, synthesis, and analysis of ethyl 2-(4-acetylphenyl)acetate, a key intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound is a substituted phenylacetate derivative. Its core structure consists of a benzene ring substituted with an acetyl group and an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | 1528-42-3 | [1][3] |

| Synonyms | Ethyl (4-acetylphenyl)acetate, ethyl p-acetylphenylacetate, para-acetyl-phenylacetic acid ethyl ester, 4-Acetylbenzeneacetic acid ethyl ester, (4-Acetylphenyl)acetic acid ethyl ester | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of chemical compounds. Below is a representative protocol for the synthesis of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a common method for the synthesis of this compound, which involves the Friedel-Crafts acylation of ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add a solution of ethyl phenylacetate in dry dichloromethane dropwise to the stirred suspension. Following this, add acetyl chloride dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Spectroscopic Data Interpretation of Ethyl 2-(4-acetylphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(4-acetylphenyl)acetate, a compound of interest in synthetic chemistry and drug development. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed below, offering a foundational understanding of its molecular structure.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture comprising an ethyl ester group, a methylene bridge, and a para-substituted acetylphenyl ring. Each of these components imparts characteristic signals in various spectroscopic analyses, which, when interpreted collectively, confirm the compound's identity and purity.

Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol CAS Number: 1528-42-3

The following sections will present the quantitative spectroscopic data in tabular format, followed by a detailed interpretation. An experimental protocol outlines the general procedures for acquiring such data, and a logical workflow for the interpretation process is provided.

Spectroscopic Data Tables

¹H Nuclear Magnetic Resonance (NMR) Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| a | 7.93 | Doublet | 2H | 8.4 | Ar-H (ortho to acetyl) |

| b | 7.38 | Doublet | 2H | 8.4 | Ar-H (ortho to acetate) |

| c | 4.17 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |

| d | 3.69 | Singlet | 2H | - | Ar-CH₂ -CO- |

| e | 2.59 | Singlet | 3H | - | -CO-CH₃ |

| f | 1.25 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 197.7 | C =O (ketone) |

| 2 | 171.0 | C =O (ester) |

| 3 | 140.2 | Ar-C (quaternary, para to acetyl) |

| 4 | 136.0 | Ar-C (quaternary, para to acetate) |

| 5 | 129.6 | Ar-C H (ortho to acetate) |

| 6 | 128.8 | Ar-C H (ortho to acetyl) |

| 7 | 61.2 | -O-CH₂ -CH₃ |

| 8 | 41.0 | Ar-CH₂ -CO- |

| 9 | 26.6 | -CO-CH₃ |

| 10 | 14.1 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | High | [M - OCH₂CH₃]⁺ |

| 145 | Moderate | [M - COOCH₂CH₃]⁺ |

| 118 | Low | [M - CH₂COOCH₂CH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Actual parameters may vary based on the specific instrumentation used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A spectral width of 0-220 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹. A background spectrum of the clean plates is taken prior to the sample measurement.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

-

Spectroscopic Data Interpretation

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

The two doublets at 7.93 ppm (a) and 7.38 ppm (b) , each integrating to 2H, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.93 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group. The doublet at 7.38 ppm is assigned to the protons ortho to the ethyl acetate group. The coupling constant of 8.4 Hz is typical for ortho-coupling in aromatic systems.

-

The quartet at 4.17 ppm (c) integrating to 2H and the triplet at 1.25 ppm (f) integrating to 3H are indicative of an ethyl group (-CH₂CH₃). The quartet splitting of the methylene protons is due to coupling with the adjacent methyl protons, and the triplet splitting of the methyl protons is due to coupling with the adjacent methylene protons, both with a coupling constant of 7.1 Hz. The chemical shift of the methylene group at 4.17 ppm confirms its attachment to an electronegative oxygen atom in the ester functionality.

-

The singlet at 3.69 ppm (d) integrating to 2H corresponds to the methylene protons situated between the aromatic ring and the ester carbonyl group. Its singlet nature indicates no adjacent protons.

-

The sharp singlet at 2.59 ppm (e) integrating to 3H is assigned to the methyl protons of the acetyl group. This signal is a singlet as there are no neighboring protons to couple with.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

The signals at 197.7 ppm (1) and 171.0 ppm (2) are in the characteristic region for carbonyl carbons and are assigned to the ketone and ester carbonyls, respectively.

-

The four signals in the aromatic region (120-145 ppm) correspond to the six carbons of the benzene ring. The two quaternary carbon signals at 140.2 ppm (3) and 136.0 ppm (4) are assigned to the carbons attached to the acetyl and ethyl acetate groups. The signals at 129.6 ppm (5) and 128.8 ppm (6) are assigned to the protonated aromatic carbons.

-

The signal at 61.2 ppm (7) is characteristic of the methylene carbon of the ethyl ester group, which is bonded to the oxygen atom.

-

The signal at 41.0 ppm (8) corresponds to the methylene carbon linking the phenyl ring and the ester carbonyl.

-

The upfield signals at 26.6 ppm (9) and 14.1 ppm (10) are assigned to the methyl carbons of the acetyl group and the ethyl group, respectively.

Infrared (IR) Spectrum Interpretation

The IR spectrum is used to identify the functional groups present in the molecule.

-

The strong absorption band at approximately 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

Another strong band at around 1685 cm⁻¹ is attributed to the C=O stretching of the aryl ketone.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1605 cm⁻¹ .

-

The strong band at approximately 1240 cm⁻¹ corresponds to the C-O stretching of the ester group.

-

The band around 2980 cm⁻¹ is due to the C-H stretching of the aliphatic portions of the molecule (the ethyl and methylene groups).

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak [M]⁺ is observed at m/z 206 , which corresponds to the molecular weight of this compound (C₁₂H₁₄O₃).

-

The peak at m/z 163 results from the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

The peak at m/z 145 corresponds to the loss of the entire carbethoxy group (-COOCH₂CH₃).

-

The base peak at m/z 43 is a very stable acylium ion, [CH₃CO]⁺, formed from the cleavage of the acetyl group, which is a characteristic fragmentation for acetyl-substituted compounds.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical process of combining data from different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow for structure elucidation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unambiguous evidence for the structure of this compound. Each spectroscopic technique offers complementary information, and their combined interpretation allows for a complete and confident structural assignment. This guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its identification and characterization in various scientific applications.

1H NMR spectrum of ethyl 2-(4-acetylphenyl)acetate

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-(4-acetylphenyl)acetate

Introduction

This compound is a disubstituted benzene derivative with applications in organic synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of such organic compounds. This guide provides a detailed analysis of the proton (1H) NMR spectrum of this compound, offering insights into signal assignments, chemical shifts, multiplicity, and coupling constants. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted 1H NMR Data

The chemical structure of this compound gives rise to six distinct proton environments. The predicted 1H NMR spectral data are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.[1][2][3][4][5]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 1.25 | Triplet (t) | 3H | -O-CH2-CH3 |

| b | ~ 2.58 | Singlet (s) | 3H | -C(O)-CH3 |

| c | ~ 3.65 | Singlet (s) | 2H | Ar-CH2 -C(O)- |

| d | ~ 4.15 | Quartet (q) | 2H | -O-CH2 -CH3 |

| e | ~ 7.30 | Doublet (d) | 2H | Aromatic H (ortho to -CH2COOEt) |

| f | ~ 7.92 | Doublet (d) | 2H | Aromatic H (ortho to -C(O)CH3) |

Spectral Interpretation and Analysis

The can be interpreted by analyzing each signal:

-

Ethyl Group Protons:

-

Signal (a) ~ 1.25 ppm (Triplet, 3H): This upfield signal corresponds to the three protons of the methyl group (-CH3) of the ethyl ester. It appears as a triplet due to spin-spin coupling with the adjacent two methylene protons (n+1 = 2+1 = 3).[6][7]

-

Signal (d) ~ 4.15 ppm (Quartet, 2H): This downfield signal is assigned to the two methylene protons (-O-CH2-) of the ethyl ester. The significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[8][9] The signal is split into a quartet by the neighboring three methyl protons (n+1 = 3+1 = 4).[6][7]

-

-

Acetyl Group Protons:

-

Signal (b) ~ 2.58 ppm (Singlet, 3H): This signal is attributed to the three protons of the acetyl methyl group (-C(O)CH3). Its chemical shift is in the typical range for protons on a carbon adjacent to a carbonyl group.[10] It appears as a singlet because there are no protons on the adjacent carbon atom to cause splitting.

-

-

Benzylic Protons:

-

Signal (c) ~ 3.65 ppm (Singlet, 2H): This singlet corresponds to the two protons of the methylene bridge (-CH2-) situated between the aromatic ring and the ester carbonyl group. These are known as benzylic protons and their chemical shift falls in the expected region.[3] The absence of adjacent protons results in a singlet.

-

-

Aromatic Protons:

-

The para-substituted benzene ring gives a characteristic pair of doublets in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[1][3] The two substituents, an acetyl group and an ethyl acetate group, are both electron-withdrawing, which deshields the aromatic protons.[1]

-

Signal (f) ~ 7.92 ppm (Doublet, 2H): This downfield doublet is assigned to the two aromatic protons ortho to the strongly electron-withdrawing acetyl group. The deshielding effect of the carbonyl group causes these protons to resonate at a lower field.

-

Signal (e) ~ 7.30 ppm (Doublet, 2H): This doublet corresponds to the two aromatic protons ortho to the methylene acetate group. While this group is also electron-withdrawing, its effect is less pronounced than that of the acetyl group, resulting in a relatively more upfield chemical shift.

-

Visualization of Signal Assignments

The following diagram illustrates the molecular structure of this compound and the correlation between each unique proton environment and its corresponding signal in the 1H NMR spectrum.

Caption: Molecular structure of this compound with ¹H NMR signal assignments.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[6][8]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectrum should be acquired on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

Set the acquisition parameters:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons in each environment.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals for structural elucidation.

-

This comprehensive analysis provides a clear and detailed understanding of the , which is essential for its unambiguous identification and characterization.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Mass Spectrometry Fragmentation Analysis of Ethyl 2-(4-acetylphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 2-(4-acetylphenyl)acetate. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes fragmentation principles from analogous structures, including ethyl esters and aromatic ketones, to propose a likely fragmentation pathway. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and related compounds in various experimental settings. The guide outlines a plausible fragmentation mechanism, presents a table of predicted ion fragments, details a general experimental protocol for mass spectrometry analysis, and provides a visual representation of the fragmentation pathway.

Introduction

This compound is a small organic molecule of interest in pharmaceutical and chemical research. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for quality control purposes. This guide will explore the expected fragmentation pathways under electron ionization conditions.

Predicted Fragmentation Pathway

The molecular ion of this compound ([M]⁺˙) is expected to undergo a series of characteristic fragmentation reactions based on the functional groups present: an ethyl ester and an acetyl-substituted benzene ring.

The primary fragmentation events are predicted to be:

-

α-Cleavage adjacent to the carbonyl group of the acetyl moiety: This is a characteristic fragmentation of ketones and is expected to be a dominant pathway. Loss of a methyl radical (•CH₃) will form a stable acylium ion.

-

Cleavage of the ethyl ester group: This can occur through several pathways, including the loss of an ethoxy radical (•OCH₂CH₃) or the loss of an ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide. Another common pathway for esters is the McLafferty rearrangement, if a transferable gamma-hydrogen is available, although in this specific structure, it is less likely to be the most favored pathway.

-

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the acetate group can lead to the formation of a stable tropylium-like ion.

These predicted fragmentation pathways are based on established principles of mass spectrometry and analysis of the fragmentation of similar molecules.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on ion stability.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 206 | [M]⁺˙ (Molecular Ion) | [C₁₂H₁₄O₃]⁺˙ | Moderate |

| 191 | [M - CH₃]⁺ | [C₁₁H₁₁O₃]⁺ | High |

| 163 | [M - OCH₂CH₃]⁺ | [C₁₀H₇O₂]⁺ | Moderate |

| 145 | [M - CH₂COOCH₂CH₃]⁺ | [C₉H₉O]⁺ | High (Base Peak) |

| 117 | [C₈H₅O]⁺ | [C₈H₅O]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | High |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general experimental protocol for acquiring the mass spectrum of a small molecule such as this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is free of non-volatile impurities.

GC-MS Parameters:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C.

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and yields reproducible spectra.[1]

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Rate: At least 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways, ion structures, and experimental protocol serve as a foundational resource for researchers working with this compound. Experimental verification of this predicted fragmentation pattern is encouraged to further validate and refine the understanding of the mass spectrometric behavior of this molecule.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 2-(4-acetylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of ethyl 2-(4-acetylphenyl)acetate, a key organic intermediate. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: an aromatic ketone, an ethyl ester, and a 1,4-disubstituted benzene ring. The expected absorption bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| 2985 - 2850 | Medium | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1735 - 1750 | Strong | C=O Stretch | Ester Carbonyl |

| ~1685 | Strong | C=O Stretch | Aromatic Ketone Carbonyl |

| 1610 - 1585 & 1520 - 1480 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | CH₂ and CH₃ |

| 1300 - 1000 | Strong | C-O Stretch | Ester (two bands expected) |

| 860 - 790 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |

Note: The exact peak positions can be influenced by the sample state (solid or liquid) and the spectroscopic technique employed.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol details the acquisition of a Fourier Transform Infrared (FT-IR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for solid and liquid samples.

1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (solid or oil).

-

Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

2. Instrument Preparation

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Thoroughly clean the ATR crystal surface with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

3. Background Spectrum Acquisition

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

The background scan typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

This spectrum will account for the absorbance of the atmosphere and the ATR crystal, allowing for a clean sample spectrum.

4. Sample Spectrum Acquisition

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Do not overtighten.

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

5. Data Processing and Analysis

-

Perform a baseline correction on the resulting spectrum if necessary.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the expected vibrational frequencies for the functional groups present in this compound as detailed in the data table above.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectral analysis of an organic compound like this compound.

Caption: Workflow for IR Spectral Analysis.

An In-depth Technical Guide on the Physical Properties of Ethyl 2-(4-acetylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 2-(4-acetylphenyl)acetate, a compound of interest in synthetic organic chemistry and drug discovery. This document includes a summary of its physical data, detailed experimental protocols for its synthesis and purification, and visualizations of the reaction pathway and experimental workflow.

Core Physical and Chemical Data

The physical and chemical properties of this compound (CAS No. 1528-42-3) are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Melting Point | 61-64 °C | N/A |

| Boiling Point | Predicted: ~300-350 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.1 g/cm³ | N/A |

| Physical State | Solid/Powder | [3] |

| Solubility | - Water: Predicted to be sparingly soluble- Organic Solvents: Expected to be soluble in common organic solvents such as ethanol, ethyl acetate, and DMSO. | N/A |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of this compound.

Synthesis: Fischer Esterification of 4-Acetylphenylacetic Acid

This protocol describes the synthesis of this compound from 4-acetylphenylacetic acid and ethanol via Fischer esterification.[4][5]

Materials and Reagents:

-

4-Acetylphenylacetic acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-acetylphenylacetic acid (1 equivalent) and an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol often serves as both the reactant and the solvent.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude this compound, which is a solid at room temperature, can be purified by recrystallization.[2][3][6]

Materials and Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: In a small test tube, determine the appropriate solvent system for recrystallization. A good solvent will dissolve the crude product when hot but not at room temperature. A mixture of ethyl acetate and hexanes is a common choice for esters.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis and purification of this compound.

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification of 4-Acetylphenylacetic Acid.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for Synthesis and Purification.

References

Stability and Storage of Ethyl 2-(4-acetylphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 2-(4-acetylphenyl)acetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the integrity of this compound is paramount. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating analyses, and offers guidance on optimal storage to ensure the long-term quality and reliability of this compound.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions. However, its molecular structure, which includes an ester functional group and a keto group on a phenyl ring, makes it susceptible to degradation under certain environmental stresses. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal decomposition.

Table 1: Summary of General Stability and Storage Recommendations

| Parameter | Recommendation | Conditions to Avoid | Incompatible Materials |

| Storage Temperature | Room Temperature (controlled) | Excessive heat, direct sunlight, open flames, sparks | Strong oxidizing agents |

| Atmosphere | Sealed container, dry environment | High humidity, moisture | |

| Light Exposure | Store in a light-resistant container | Prolonged exposure to UV or broad-spectrum light |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing appropriate stability studies and for the safe handling and storage of this compound.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 2-(4-acetylphenyl)acetic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic or neutral conditions.

Oxidative Degradation

The acetyl group and the benzylic position of the acetate side chain are potential sites for oxidative degradation. Exposure to oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various oxidation products. For instance, the acetyl group could be oxidized to a carboxylic acid.

Photodegradation

Aromatic ketones, such as the one present in this molecule, are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) light. This can induce photochemical reactions leading to the breakdown of the molecule.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. For phenylacetic acid esters, thermal decomposition can lead to the formation of various breakdown products through complex reaction mechanisms.

A logical workflow for investigating the stability of this compound is presented below.

Experimental Protocols for Stability Testing

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. These studies are essential for the development and validation of a stability-indicating analytical method.

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[1][2]

Table 2: Forced Degradation Experimental Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidation | Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. |

| Photostability | Expose a thin layer of the solid compound and a solution (1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4] A control sample should be wrapped in aluminum foil to protect it from light. |

| Thermal Degradation | Place the solid compound in a controlled temperature oven at 70°C for 48 hours. |

The relationship between the different stress conditions and the analytical outcomes in a forced degradation study is illustrated in the following diagram.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and separating it from its potential degradation products. The following is a proposed starting method that should be validated for its intended use.[5][6][7]

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Run Time | 20 minutes |

Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

GC-MS Method for Impurity Identification

Gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the identification of volatile degradation products.

Table 4: Proposed GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450 |

Summary of Quantitative Data

The following tables should be populated with experimental data obtained from stability studies to provide a clear and concise summary of the stability of this compound under various conditions.

Table 5: Summary of Forced Degradation Results

| Stress Condition | Time | % Degradation of this compound | Number of Degradation Products | Major Degradant (RT/m/z) |

| 0.1 M HCl, 60°C | 24 h | Data to be filled | Data to be filled | Data to be filled |

| 0.1 M NaOH, RT | 4 h | Data to be filled | Data to be filled | Data to be filled |

| 3% H₂O₂, RT | 24 h | Data to be filled | Data to be filled | Data to be filled |

| Photolytic | 1.2 M lux h | Data to be filled | Data to be filled | Data to be filled |

| Thermal, 70°C | 48 h | Data to be filled | Data to be filled | Data to be filled |

Table 6: Long-Term Stability Data (Example: 25°C/60% RH)

| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | Data to be filled | Data to be filled | Data to be filled |

| 3 | Data to be filled | Data to be filled | Data to be filled |

| 6 | Data to be filled | Data to be filled | Data to be filled |

| 9 | Data to be filled | Data to be filled | Data to be filled |

| 12 | Data to be filled | Data to be filled | Data to be filled |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The compound is generally stable under controlled room temperature conditions when protected from light and moisture. However, it is susceptible to degradation under hydrolytic (especially basic), oxidative, photolytic, and thermal stress. For critical applications, it is imperative to conduct thorough stability studies, including forced degradation, to identify potential degradation products and to develop and validate a stability-indicating analytical method. The provided experimental protocols offer a starting point for these investigations. Adherence to these guidelines will ensure the quality, purity, and integrity of this compound for its intended scientific and developmental applications.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. public.pensoft.net [public.pensoft.net]

- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

The Phenylacetate Scaffold: A Comprehensive Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylacetate derivatives, focusing on their anticancer, enzyme inhibitory, and receptor-modulating properties. The information is presented to facilitate the rational design of novel therapeutic agents.

Core Structure and Derivatives

Phenylacetic acid consists of a phenyl group attached to an acetic acid moiety. The versatility of this scaffold lies in the potential for substitution on both the phenyl ring and the α-carbon of the acetic acid side chain. These modifications significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Anticancer Activity of Phenylacetamide Derivatives

A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The quantitative data from these studies are summarized below.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound ID | R | Cancer Cell Line | IC50 (µM) |

| 2a | o-NO2 | PC3 | >100 |

| 2b | m-NO2 | PC3 | 52[1] |

| 2c | p-NO2 | PC3 | 80[1] |

| 2c | p-NO2 | MCF-7 | 100[1] |

| 2d | o-OCH3 | PC3 | >100 |

| 2e | m-OCH3 | PC3 | >100 |

| 2f | p-OCH3 | PC3 | >100 |

| Imatinib (Ref.) | - | PC3 | 40[1] |

| Imatinib (Ref.) | - | MCF-7 | 98[1] |

SAR Insights:

-

The presence of a nitro group (NO2) on the N-phenyl ring appears crucial for cytotoxic activity against the PC3 prostate cancer cell line.

-

The position of the nitro group influences activity, with the meta-position (compound 2b) showing the highest potency.[1]

-

Methoxy (OCH3) substituents at any position on the N-phenyl ring resulted in a loss of activity.[1]

-

The para-nitro derivative (2c) also exhibited activity against the MCF-7 breast cancer cell line, comparable to the reference drug imatinib.[1]

Enzyme Inhibition by Phenylacetate Derivatives

Phenylacetate derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO).

Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Aryl-3-fluoroallylamine Derivatives

| Compound | Ring Substitution | MAO Form | IC50 (M) |

| (E)-2-Phenyl-3-fluoroallylamine | H | A & B | 10⁻⁶ - 10⁻⁸ |

| (E)-2-(4-Hydroxyphenyl)-3-fluoroallylamine | 4-OH | A | Potent |

| (E)-2-(4-Methoxyphenyl)-3-fluoroallylamine | 4-OCH3 | B | Selective |

| (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine | 3,4-diOCH3 | B | Selective |

SAR Insights:

-

Ring-substituted derivatives of (E)-2-phenyl-3-fluoroallylamine are potent, enzyme-activated, irreversible inhibitors of MAO.[2]

-

Hydroxyl substitution on the phenyl ring favors the inactivation of the A form of MAO.[2]

-

Methoxy substitution at the 4-position of the phenyl ring leads to selective inhibition of the B form of MAO.[2]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Phenylacetate and its analogs have been identified as activators of the human peroxisome proliferator-activated receptor (hPPAR), a nuclear receptor involved in lipid metabolism and cell growth.

Table 3: Relative Potency of Phenylacetate Analogs in hPPAR Activation

| Compound | Relative Potency |

| 4-Iodophenylbutyrate | +++++ |

| 4-Chlorophenylbutyrate | ++++ |

| Clofibrate | +++ |

| Phenylbutyrate | ++ |

| Naphthylacetate | ++ |

| 2,4-D | ++ |

| 4-Chlorophenylacetate | + |

| Phenylacetate | + |

| Indoleacetate | +/- |

| Phenylacetylglutamine | - |

SAR Insights:

-

The presence of a carboxylic acid group is essential for hPPAR activation, as blocking it (e.g., in phenylacetylglutamine) abolishes activity.

-

Increasing the lipophilicity and size of the substituent on the phenyl ring (e.g., iodo and chloro groups on phenylbutyrate) enhances potency.

-

Extension of the alkyl chain from acetate to butyrate also increases activity.

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

General Procedure: A mixture of 4-fluorophenylacetic acid (1 mmol) and thionyl chloride (1.5 mmol) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent (e.g., dry dichloromethane) and added dropwise to a solution of the appropriate substituted aniline (1 mmol) and triethylamine (1.5 mmol) in the same solvent at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTS Assay)

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the phenylacetamide derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well, and the plates are incubated for another 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Preparation: Mitochondrial fractions containing MAO-A and MAO-B are prepared from appropriate tissue sources (e.g., rat brain).

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compounds for a specific time (e.g., 20 minutes) at 37°C in a suitable buffer.

-

Substrate Addition: The reaction is initiated by the addition of a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if available).

-

Reaction Termination and Measurement: The reaction is stopped after a defined period (e.g., 30 minutes) by adding a stopping reagent (e.g., perchloric acid). The product formation is measured spectrophotometrically or fluorometrically.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values are determined from the dose-response curves.

PPARγ Transcription Factor Activity Assay

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with the test compounds.

-

Binding Reaction: The nuclear extracts are incubated in a 96-well plate coated with a specific double-stranded DNA sequence containing the PPAR response element (PPRE).

-

Antibody Incubation: A primary antibody specific for the activated form of PPARγ is added to each well, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chromogenic substrate for HRP is added, and the color development is measured spectrophotometrically at 450 nm.

-

Data Analysis: The absorbance is proportional to the amount of activated PPARγ bound to the PPRE. The activity of the test compounds is compared to that of a known PPARγ agonist (e.g., rosiglitazone).

Mandatory Visualizations

Caption: General workflow for structure-activity relationship studies of phenylacetate derivatives.

Caption: Phenylacetate derivatives inhibit pro-inflammatory signaling via the MAPK/NF-κB pathway.

Caption: Activation of target gene expression by phenylacetate analogs through the PPAR signaling pathway.

References

Methodological & Application

Application Note and Protocol: Synthesis of Ethyl 2-(4-acetylphenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(4-acetylphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its structure incorporates both a keto group and an ester functionality, making it a versatile building block for further molecular elaboration. This document provides a detailed protocol for the synthesis of this compound from 4-acetylphenylacetic acid via Fischer-Speier esterification.[1] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]

The reaction is reversible, and to achieve a high yield, the equilibrium is typically shifted towards the products.[3] This can be accomplished by using an excess of one reactant, often the alcohol, or by removing the water formed during the reaction.[3][4] This protocol utilizes an excess of ethanol, which also serves as the reaction solvent.

Experimental Protocol

1. Reaction Scheme

The synthesis follows the Fischer esterification mechanism, where 4-acetylphenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the corresponding ethyl ester and water.[5]

Chemical Equation:

(4-acetylphenyl)acetic acid + Ethanol --[Catalyst]--> this compound + Water

2. Materials and Equipment

| Reagents & Chemicals | Equipment |

| 4-acetylphenylacetic acid (C₁₀H₁₀O₃) | Round-bottom flask (100 mL) |

| Anhydrous Ethanol (C₂H₅OH) | Reflux condenser |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating mantle with magnetic stirrer |

| Ethyl Acetate (EtOAc) | Magnetic stir bar |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (250 mL) |

| Saturated Sodium Chloride (Brine) solution | Beakers and Erlenmeyer flasks |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Deionized Water | Glass funnel |

| Silica gel (for chromatography) | Chromatography column |

| Hexane (for chromatography) | TLC plates and chamber |

| Dichloromethane (DCM, for sample loading) | UV lamp for TLC visualization |

3. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylphenylacetic acid (5.0 g, 28.06 mmol).

-

Reagent Addition: Add anhydrous ethanol (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.[4] Allow the reaction to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

4. Work-up and Extraction

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer the solution to a 250 mL separatory funnel.

-

Washing:

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

5. Purification (Flash Column Chromatography)

-

Column Preparation: Pack a chromatography column with silica gel using a slurry made with hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc in hexane and gradually increasing to 20% EtOAc in hexane).[6]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[6]

-

Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Value | Reference / Notes |

| Reactants | ||

| 4-acetylphenylacetic acid (MW: 178.18 g/mol ) | 5.0 g (28.06 mmol, 1.0 eq) | [7] |

| Ethanol (MW: 46.07 g/mol ) | 50 mL | Used in excess as solvent |

| Catalyst | ||

| Conc. Sulfuric Acid | 0.5 mL | [1][4] |

| Reaction Conditions | ||

| Temperature | ~80-85 °C (Reflux) | [4] |

| Reaction Time | 4 hours | [1] |

| Product | ||

| This compound (MW: 206.24 g/mol ) | ||

| Theoretical Yield | 5.79 g | |

| Expected Yield | 85-95% | Based on similar esterifications[4][8] |

| Appearance | Pale yellow oil or low-melting solid |

Table 2: Expected Characterization Data

| Technique | Expected Results for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.95 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~4.15 (q, 2H, -OCH₂CH₃), ~3.65 (s, 2H, Ar-CH₂), ~2.60 (s, 3H, -COCH₃), ~1.25 (t, 3H, -OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ν: ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1605 (C=C, aromatic), ~1240 (C-O, ester stretch). |

| Mass Spec (EI) | m/z: 206 (M⁺), 161 ([M-OEt]⁺), 43 ([COCH₃]⁺). |

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Key steps in the Fischer esterification reaction mechanism.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle it with extreme care inside a fume hood.

-

Ethanol and ethyl acetate are flammable liquids. Keep them away from open flames and ignition sources.

-

The work-up procedure involving sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.

-

All procedures should be performed in a well-ventilated fume hood.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 2-(4-Acetylphenyl)acetic acid | C10H10O3 | CID 11469398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Ethyl 4-acetylphenylacetate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-acetylphenylacetate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document provides a detailed protocol for its synthesis from 4-acetylphenylacetic acid and ethanol using the Fischer esterification method. Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, forming an ester and water.[1][2] Due to the reversible nature of the reaction, specific conditions are employed to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it forms.[3][4][5] This protocol details the reaction setup, work-up, purification, and presents data on how reaction conditions can influence the yield.

Reaction Scheme:

4-acetylphenylacetic acid + Ethanol ⇌ Ethyl 4-acetylphenylacetate + Water (in the presence of an acid catalyst, typically H₂SO₄)

Experimental Protocols

Materials and Equipment:

-

Chemicals: 4-acetylphenylacetic acid, absolute ethanol (anhydrous), concentrated sulfuric acid (H₂SO₄), ethyl acetate, saturated sodium bicarbonate solution (NaHCO₃), brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and silica gel for chromatography.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, separatory funnel, rotary evaporator, glassware for column chromatography, and a thin-layer chromatography (TLC) setup.

Procedure:

-

Reaction Setup:

-

Catalysis:

-

While stirring the mixture, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[7] The addition is exothermic and should be done carefully.

-

-

Reflux:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.[7]

-

Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]

-

Dissolve the resulting residue in ethyl acetate (e.g., 100 mL).

-

Transfer the solution to a separatory funnel and wash it sequentially with:

-

Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-acetylphenylacetate.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.[10]

-

Safety Precautions:

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Ethanol and ethyl acetate are flammable; ensure no open flames are nearby.

-

All procedures should be carried out in a well-ventilated area.

Data Presentation

The yield of the Fischer esterification is dependent on factors such as the choice of catalyst, catalyst loading, and reaction time. The following table summarizes typical results for the esterification of aryl-acetic acids under various conditions.

Table 1: Influence of Catalytic Conditions on the Synthesis of Ethyl 4-acetylphenylacetate

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | H₂SO₄ | 5 | 2 | ~95 |

| 2 | p-TsOH | 5 | 4 | ~90 |

| 3 | Amberlyst-15 | 10 (w/w %) | 6 | ~80[11] |

| 4 | Sc(OTf)₃ | 1 | 5 | ~92 |

Note: Yields are representative based on literature for similar Fischer esterifications and may vary based on specific experimental conditions.[3][7]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 4-acetylphenylacetate.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]